1,6-Diazabicyclo[3.2.1]octan-7-one 1,6-Diazabicyclo[3.2.1]octan-7-one
Brand Name: Vulcanchem
CAS No.: 101080-06-2
VCID: VC0168352
InChI: InChI=1S/C6H10N2O/c9-6-7-5-2-1-3-8(6)4-5/h5H,1-4H2,(H,7,9)
SMILES: C1CC2CN(C1)C(=O)N2
Molecular Formula: C6H10N2O
Molecular Weight: 126.159

1,6-Diazabicyclo[3.2.1]octan-7-one

CAS No.: 101080-06-2

Cat. No.: VC0168352

Molecular Formula: C6H10N2O

Molecular Weight: 126.159

* For research use only. Not for human or veterinary use.

1,6-Diazabicyclo[3.2.1]octan-7-one - 101080-06-2

Specification

CAS No. 101080-06-2
Molecular Formula C6H10N2O
Molecular Weight 126.159
IUPAC Name 1,6-diazabicyclo[3.2.1]octan-7-one
Standard InChI InChI=1S/C6H10N2O/c9-6-7-5-2-1-3-8(6)4-5/h5H,1-4H2,(H,7,9)
Standard InChI Key LTBMTKNTTYEJSD-UHFFFAOYSA-N
SMILES C1CC2CN(C1)C(=O)N2

Introduction

Physical and Chemical Properties

1,6-Diazabicyclo[3.2.1]octan-7-one possesses distinct physical and chemical properties that make it valuable for various chemical and pharmaceutical applications. Based on available research data, this compound exhibits characteristics typical of heterocyclic amines with carbonyl functionality.

Basic Properties

The unsubstituted parent compound 1,6-Diazabicyclo[3.2.1]octan-7-one has distinctly different properties from its derivatives. While specific data for the unsubstituted compound is limited in the provided search results, we can infer certain properties from related compounds and derivatives.

PropertyValue
Molecular FormulaC7H10N2O
Molecular WeightApproximately 138.17 g/mol
Physical StateLikely solid at room temperature
StructureBicyclic with two nitrogen atoms at positions 1 and 6
Functional GroupCarbonyl (ketone) at position 7

Reactivity

The reactivity of 1,6-Diazabicyclo[3.2.1]octan-7-one is predominantly influenced by its heterocyclic nitrogen atoms and the carbonyl group. The nitrogen atoms, particularly the non-bridgehead nitrogen, can participate in nucleophilic reactions. The carbonyl group serves as an electrophilic center that can undergo various transformations including reduction, nucleophilic addition, and condensation reactions.

These reactive centers allow for diverse modifications to create derivatives with enhanced or targeted biological activities. This versatility makes the compound a valuable scaffold in medicinal chemistry for developing compounds with specific pharmacological properties.

Structural Analogues and Derivatives

The 1,6-Diazabicyclo[3.2.1]octan-7-one scaffold serves as a foundation for numerous derivatives with diverse applications. The search results reveal information about specific derivatives that have been synthesized and studied.

Fluorinated Derivatives

Research Methodologies and Techniques

Various analytical and computational techniques have been employed to study 1,6-Diazabicyclo[3.2.1]octan-7-one and its derivatives. These methodologies provide crucial insights into their structure, properties, and biological activities.

Computational Modeling

Future Research Directions

The unique structural features and promising biological activities of 1,6-Diazabicyclo[3.2.1]octan-7-one and its derivatives suggest several promising avenues for future research.

Structure Optimization

Future research could focus on optimizing the structure of derivatives to enhance their pharmaceutical properties. This might involve:

  • Exploration of different substituents at various positions of the bicyclic framework

  • Investigation of stereochemical effects on biological activity

  • Development of new synthetic routes to access novel derivatives efficiently

Such studies would contribute to a more comprehensive understanding of structure-activity relationships and facilitate the design of compounds with improved efficacy and pharmacokinetic properties.

Expanded Biological Evaluation

While current research has primarily focused on antiviral applications, future studies could explore a broader range of biological activities. The unique structural features of 1,6-Diazabicyclo[3.2.1]octan-7-one suggest potential applications in other therapeutic areas, including:

  • Antimicrobial agents

  • Neurological disorders

  • Inflammatory conditions

  • Cancer therapy

Comprehensive biological screening would help identify new therapeutic applications and inform further structural optimization efforts.

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